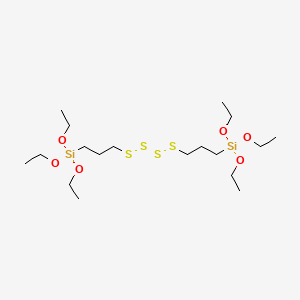4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
CAS No.: 40372-72-3
Cat. No.: VC2314632
Molecular Formula: C18H42O6S4Si2
Molecular Weight: 539 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40372-72-3 |
|---|---|
| Molecular Formula | C18H42O6S4Si2 |
| Molecular Weight | 539 g/mol |
| IUPAC Name | triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane |
| Standard InChI | InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 |
| Standard InChI Key | VTHOKNTVYKTUPI-UHFFFAOYSA-N |
| SMILES | CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
| Canonical SMILES | CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Introduction
Chemical Identity and Nomenclature
Primary Identification
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is an organosulfur silane compound with the CAS Registry Number 40372-72-3 . The compound is officially registered in multiple chemical inventories worldwide, including the European Chemicals Agency (ECHA) database where it is listed under EC number 254-896-5 . In the United States, this compound is registered in the EPA Chemicals under the Toxic Substances Control Act (TSCA) inventory, indicating its recognized industrial presence .
The compound has numerous synonyms in scientific and industrial literature. The most commonly used alternative name is Bis[3-(triethoxysilyl)propyl]tetrasulfide, which reflects its molecular structure more explicitly . Other recognized synonyms include 3,3'-Tetrathiobis(propyl-triethoxysilane) and bis(triethoxysilylpropyl)tetrasulfane . In technical specifications and safety data sheets, the compound may sometimes be referred to by its abbreviated systematic name: 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- .
Molecular Structure and Representation
The molecular structure of this compound features a central tetrasulfide chain (-S-S-S-S-) that bridges two triethoxysilylpropyl groups . This unique arrangement contributes to its specialized properties and applications. The molecular formula is C18H42O6S4Si2, with a calculated molecular weight of 539 g/mol.
For chemical database and computational purposes, the compound can be represented using several standardized notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane |
| InChI | InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 |
| InChIKey | VTHOKNTVYKTUPI-UHFFFAOYSA-N |
| SMILES | CCOSi(OCC)OCC |
| Canonical SMILES | CCOSi(OCC)OCC |
Table 1. Chemical identifiers for 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Physical and Chemical Properties
Physical Characteristics
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane can exist in various physical forms depending on preparation methods and purity. According to commercial product specifications, it may be available as a dry powder, liquid, other solid forms, or as pellets/large crystals. This versatility in physical presentation allows for its application in various industrial processes.
The compound's physical state affects its handling requirements, storage conditions, and processing parameters in industrial applications. When in liquid form, the compound requires appropriate containment systems to prevent spillage and exposure. In solid form, such as powder or crystals, proper ventilation and dust control measures are necessary to minimize inhalation risks .
Chemical Properties and Reactivity
The chemical structure of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane features ethoxy (-OC2H5) groups attached to silicon atoms at both ends of the molecule . These groups can undergo hydrolysis reactions in the presence of moisture, releasing ethanol and forming reactive silanol groups. This reactivity is essential for its function as a coupling agent in various applications.
The tetrasulfide linkage (-S-S-S-S-) at the center of the molecule represents another reactive site. Under appropriate conditions, such as elevated temperatures or in the presence of certain catalysts, this sulfur chain can undergo cleavage and reformation, which is particularly important in vulcanization processes when the compound is used as an additive in rubber formulations.
From a safety perspective, the compound is classified as a combustible liquid when shipped in bulk, as indicated in transportation regulations (UN-No NA1993) . This classification emphasizes the need for appropriate handling and storage conditions to minimize fire hazards.
Regulatory Status and Global Inventories
International Regulatory Listings
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is registered in multiple chemical inventories worldwide, reflecting its global commercial significance. The compound's presence in these regulatory databases indicates compliance with various regional chemical management systems.
| Inventory/Authority | Registration Status | Identifier |
|---|---|---|
| US EPA TSCA | Active | Listed |
| European EINECS | Registered | 254-896-5 |
| Japan ENCS | Listed | Listed |
| Japan ISHL | Listed | Listed |
| Australia AICS | Listed | Listed |
| China IECSC | Listed | Listed |
| Korea KECL | Listed | KE-33410 |
| New Zealand EPA | Listed | Listed |
| Canada DSL/NDSL | Listed (NDSL) | Listed |
| FDA GSRS | Registered | J98V193ZRY |
Table 2. Global regulatory status of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane across international chemical inventories
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume